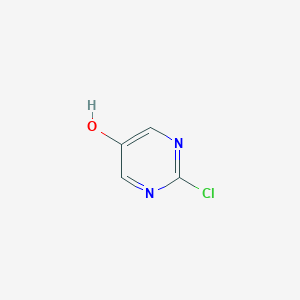

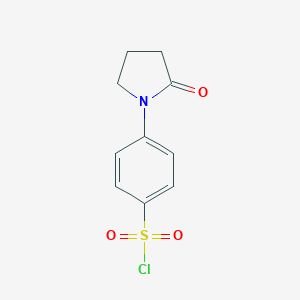

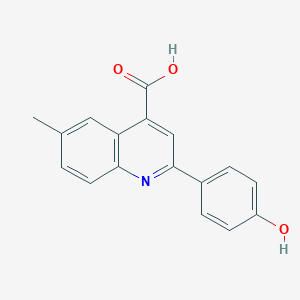

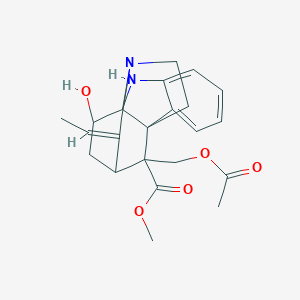

![molecular formula C26H38O5 B058332 (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 114495-95-3](/img/structure/B58332.png)

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate, also known as Resolvin D1 (RvD1), is a bioactive lipid mediator derived from omega-3 fatty acids. It is a potent anti-inflammatory and pro-resolving molecule that plays a crucial role in the resolution of inflammation and tissue repair.

Mécanisme D'action

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, namely, ALX/FPR2 and GPR32. The activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, and the induction of anti-inflammatory pathways, such as IL-10 and TGF-β. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes the clearance of apoptotic cells and debris by macrophages, which is crucial for the resolution of inflammation and tissue repair.

Biochemical and Physiological Effects:

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have various biochemical and physiological effects in different organs and tissues. In the lung, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neutrophil infiltration, cytokine production, and oxidative stress, and promotes the resolution of inflammation and tissue repair. In the liver, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces steatosis, inflammation, and fibrosis, and improves liver function. In the brain, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neuroinflammation, oxidative stress, and neuronal damage, and improves cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has several advantages for lab experiments, including its potent anti-inflammatory and pro-resolving effects, its ability to promote tissue repair and regeneration, and its neuroprotective effects. However, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has some limitations, including its short half-life, its susceptibility to degradation, and its complex synthesis.

Orientations Futures

There are several future directions for the study of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1. One direction is the development of stable analogs and mimetics of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 that can overcome its limitations and have improved pharmacokinetic properties. Another direction is the investigation of the role of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 in various human diseases, such as inflammatory bowel disease, diabetes, and cancer. Moreover, the identification of new targets and signaling pathways of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 can provide new insights into its mechanism of action and therapeutic potential.

Méthodes De Synthèse

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 is synthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions. The first step is the conversion of DHA to 17S-hydroxy-DHA (17S-HDHA) by the enzyme 15-lipoxygenase (15-LOX). The 17S-HDHA is then converted to RvD1 by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) in the presence of aspirin.

Applications De Recherche Scientifique

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been extensively studied in various preclinical models of inflammation, pain, and tissue repair. It has been shown to have potent anti-inflammatory and pro-resolving effects in acute and chronic inflammatory conditions, such as sepsis, acute lung injury, and arthritis. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes tissue repair and regeneration in various organs, including the liver, brain, and heart. Moreover, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Propriétés

Numéro CAS |

114495-95-3 |

|---|---|

Nom du produit |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

Formule moléculaire |

C26H38O5 |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C26H38O5/c1-2-3-6-9-21(27)14-12-20-13-19-25(29)24(20)10-7-4-5-8-11-26(30)31-23-17-15-22(28)16-18-23/h12,14-18,20-21,24,27-28H,2-11,13,19H2,1H3/b14-12+/t20-,21-,24+/m0/s1 |

Clé InChI |

CABYOFUKVRIDJY-VJHXMIFPSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

SMILES canonique |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

Synonymes |

11-deoxyprostaglandin E1 4-hydroxyphenyl ester 11-DP-E1-HP 4-hydroxyphenyl 11-deoxyprostaglandin E1 este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

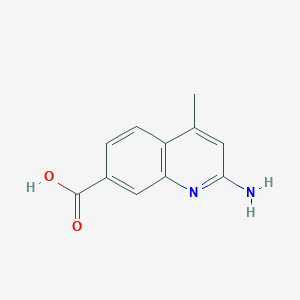

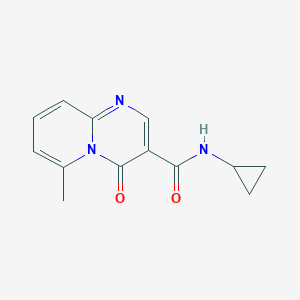

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)